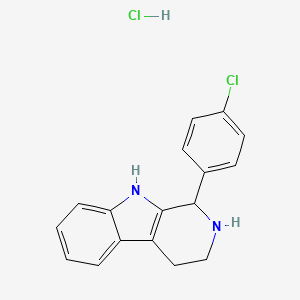
1-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is a derivative of tetrahydro-beta-carboline, a structural motif present in a variety of natural products and pharmaceutical compounds. The tetrahydro-beta-carboline scaffold is known for its biological activity, including hepatoprotective and cerebral protecting effects, and is a common partial structure in many indole alkaloids.
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydro-beta-carboline derivatives, including those with chlorophenyl groups, can be achieved through several methods. One approach involves a copper-catalyzed domino three-component coupling-cyclization, which starts with an appropriate ethynylaniline, aldehyde, and a secondary amine. This process is followed by treatment with t-BuOK/hexane or MsOH to afford the desired tetrahydro-beta-carboline derivatives in moderate to good yields . Another method employs trifluoroacetic acid on enamines derived from tryptamine or tryptophan, leading to 1,1-disubstituted tetrahydro-beta-carbolines .
Molecular Structure Analysis
The molecular structure of 1-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is characterized by the presence of a tetrahydro-beta-carboline core with a chlorophenyl substituent. The stereochemistry and substitution pattern are crucial for the biological activity of these compounds. Asymmetric synthesis of 1-substituted tetrahydro-beta-carbolines can be achieved using chiral auxiliaries derived from L-pyroglutamic acid, which allows for the creation of diastereoselective compounds .
Chemical Reactions Analysis
The chemical reactivity of tetrahydro-beta-carboline derivatives is influenced by their substitution patterns. For instance, the presence of a dithiocarbamate group and its neighboring group participation is important for hepatoprotective activity . The introduction of substituents onto the tetrahydro-beta-carboline framework can be achieved through various synthetic strategies, and the reactivity can be tailored to produce compounds with desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydro-beta-carboline derivatives are closely related to their structure. Substituents at various positions on the tetrahydro-beta-carboline core, such as the 3-position or the 9-position, can significantly influence the hepatoprotective activity of these compounds . The length and stereochemistry of alkyl groups introduced at the 1-position also affect the biological activity, with smaller alkyl groups generally showing potent activity . The introduction of hydrophilic substituents has been associated with significant hepatoprotective activity .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Synthesis Techniques : Kirkpatrick and Maclaren (1983) discuss the synthesis of 1,2,3,4-tetrahydro-β-carbolines, including methods involving trifluoroacetic acid action on enamines derived from tryptamine or tryptophan, and cyclization to corresponding β-carboline derivatives (Kirkpatrick & Maclaren, 1983).
Biological and Chemical Properties
- Occurrence in Food and Biological Systems : Adachi et al. (1991) identified tetrahydro-β-carbolines, precursors of mutagenic N-nitroso compounds, in various foodstuffs, human urine, and milk, suggesting their endogenous synthesis in humans and their presence in dietary sources (Adachi et al., 1991).
- Antioxidant and Radical Scavenging Activity : Herraiz and Galisteo (2003) found that tetrahydro-β-carbolines in fruits act as antioxidants and free radical scavengers, indicating their potential health benefits when absorbed and accumulated in the body (Herraiz & Galisteo, 2003).
Therapeutic Potential
- Antitumor Activities : Ma et al. (2013) synthesized 1-(4-chlorophenyl)-beta-carboline derivatives and found significant antitumor activities, highlighting the potential of these compounds in cancer therapy (Ma et al., 2013).
- Cytotoxic and Antibacterial Activities : Salehi et al. (2016) synthesized β-carboline derivatives with improved cytotoxicity and antibacterial activity, demonstrating the versatile therapeutic applications of these compounds (Salehi et al., 2016).
Enantioselective Synthesis
- Chiral Synthesis : Itoh et al. (2001) achieved enantioselective synthesis of 1-allyl-β-carbolines, a crucial step for producing compounds with specific biological activity (Itoh et al., 2001).
Biochemical and Pharmacological Studies
- Benzodiazepine Receptor Binding : Cain et al. (1982) studied the binding of β-carbolines, including tetrahydro-β-carbolines, to benzodiazepine receptors, indicating their potential psychoactive effects (Cain et al., 1982).
Occurrence in Nature
- Presence in Plants and Foods : Airaksinen and Kari (1981) reviewed the presence of β-carbolines in plants and foods, including their formation and metabolism in mammals, highlighting their widespread occurrence and possible physiological roles (Airaksinen & Kari, 1981).
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2.ClH/c18-12-7-5-11(6-8-12)16-17-14(9-10-19-16)13-3-1-2-4-15(13)20-17;/h1-8,16,19-20H,9-10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYFRBZAAYCKDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC=C(C=C4)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60955385 |
Source


|
| Record name | 1-(4-Chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60955385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride | |
CAS RN |
3380-80-1 |
Source


|
| Record name | 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(p-chlorophenyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003380801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60955385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

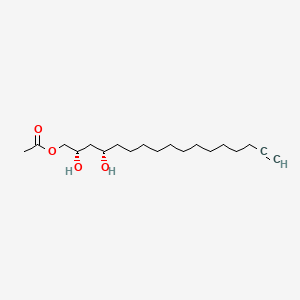
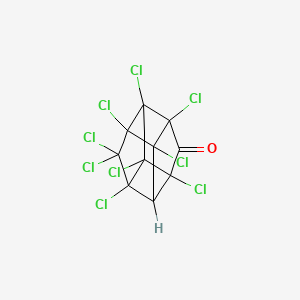
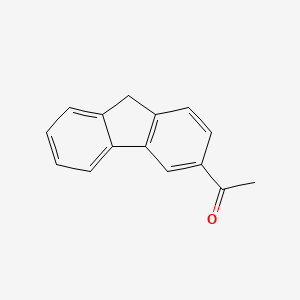
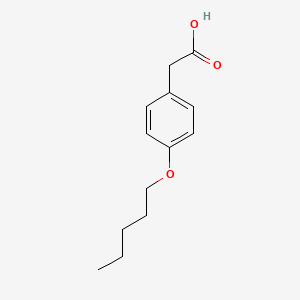
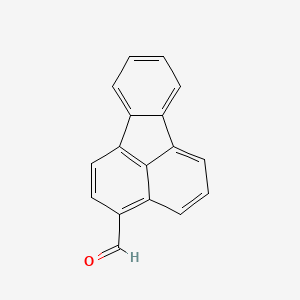
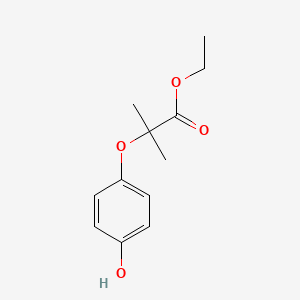
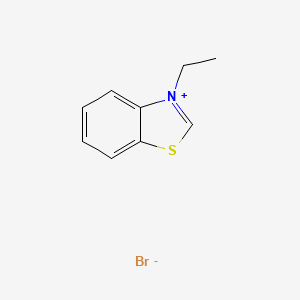
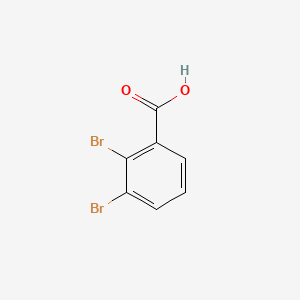
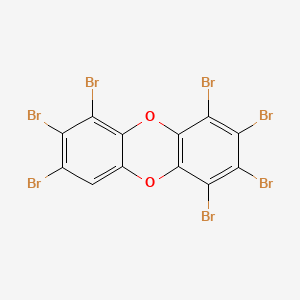
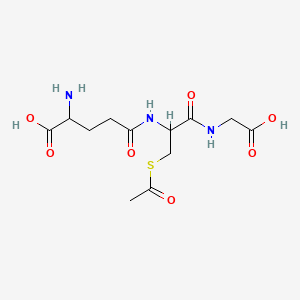
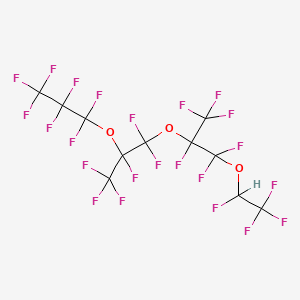
![1-(2,3-Epoxypropoxy)-2,2-bis[(2,3-epoxypropoxy)methyl]butane](/img/structure/B1329995.png)
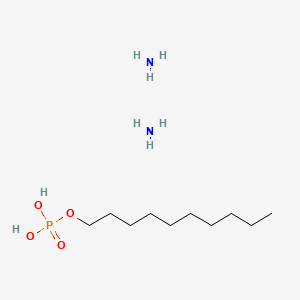
![1,3-Bis[3-(dimethylamino)propyl]urea](/img/structure/B1330001.png)